VU0152099

Beschreibung

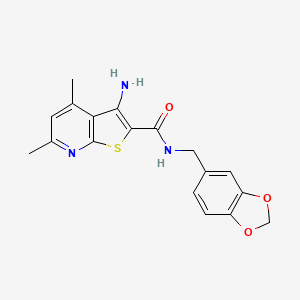

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C18H17N3O3S |

|---|---|

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22) |

InChI-Schlüssel |

AZOGCTMOKNTHIU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C |

Kanonische SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VU0152099, VU 0152099, VU-0152099 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VU0152099

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As an allosteric modulator, it does not directly activate the receptor but rather enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).[1] This document provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols used for its characterization, and visualizing its effects on signaling pathways and experimental workflows.

Core Mechanism of Action

This compound binds to an allosteric site on the M4 receptor, a site distinct from the orthosteric binding site where acetylcholine binds.[1] This interaction induces a conformational change in the receptor that increases its affinity for acetylcholine and potentiates its downstream signaling.[1] Notably, this compound is devoid of intrinsic agonist activity, meaning it does not activate the M4 receptor in the absence of acetylcholine.[1] Its mechanism is highly selective for the M4 subtype over other muscarinic acetylcholine receptors (M1, M2, M3, and M5).

The potentiation of M4 receptor function by this compound has been demonstrated to have significant effects in preclinical models, particularly in models relevant to psychiatric and neurological disorders. For instance, it has been shown to reverse amphetamine-induced hyperlocomotion in rats, a model sensitive to antipsychotic agents. This effect is consistent with the hypothesis that enhancing M4 receptor activity can modulate dopaminergic signaling in the striatum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (PAM activity) | 403 ± 117 nM | CHO cells expressing rM4 and Gqi5 | Calcium Mobilization | |

| EC50 (PAM activity) | 380 ± 93 nM (for analog VU0152100) | CHO cells expressing rM4 and Gqi5 | Calcium Mobilization | |

| Intrinsic Agonist Activity | None observed | CHO cells expressing rM4 and Gqi5 | Calcium Mobilization |

Table 2: Effect of this compound on Acetylcholine (ACh) Affinity

| Condition | ACh Ki | Fold Shift | Cell Line | Assay Type | Reference |

| Vehicle | 252 ± 17.9 nM | - | CHO cells expressing rM4 | [3H]NMS Radioligand Binding | |

| This compound | 10.4 ± 0.91 nM | ~24-fold | CHO cells expressing rM4 | [3H]NMS Radioligand Binding | |

| VU0152100 (analog) | 12.2 ± 0.49 nM | ~21-fold | CHO cells expressing rM4 | [3H]NMS Radioligand Binding |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Activity | Concentration Tested | Assay Type | Reference |

| M1, M2, M3, M5 | No effect on ACh dose-response | Up to 30 µM | Calcium Mobilization | |

| GABAA (flunitrazepam site) | 51% displacement of binding | 10 µM | Radioligand Binding |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Calcium Mobilization Assay for M4 PAM Activity

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic acetylcholine receptor (rM4) and a chimeric G protein (Gqi5). The Gqi5 chimera is necessary to couple the Gi/o-linked M4 receptor to the phospholipase Cβ/Ca2+ pathway, enabling a measurable calcium response.

-

Protocol:

-

Cells are plated in 96-well plates and grown to confluency.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

After dye loading, the cells are washed.

-

A range of concentrations of this compound is added to the wells.

-

After a 1.5-minute incubation with the compound, a fixed concentration of acetylcholine, corresponding to its EC20 (the concentration that elicits 20% of the maximal response), is added.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data are normalized to the response of ACh alone and plotted as a concentration-response curve to determine the EC50 of this compound's potentiating effect.

-

-

Control for Agonist Activity: The same protocol is followed, but no acetylcholine is added after the incubation with this compound to ensure the compound does not elicit a response on its own.

2. Radioligand Binding Assays

-

Preparation: Membranes are prepared from CHO cells stably expressing the rM4 receptor.

-

[3H]NMS Displacement Assay (Orthosteric Site Interaction):

-

Cell membranes are incubated with a fixed concentration of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS, e.g., 0.1 nM).

-

Increasing concentrations of this compound (or a known orthosteric ligand like atropine as a positive control) are added.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

The inability of this compound to displace [3H]NMS, even at high concentrations (e.g., up to 30 µM), confirms that it does not bind to the orthosteric site.

-

-

ACh Competition Assay (Affinity Shift):

-

Cell membranes are incubated with [3H]NMS (e.g., 0.1 nM) in the presence of either vehicle or a fixed concentration of this compound.

-

Increasing concentrations of acetylcholine are added to compete with [3H]NMS for binding.

-

Following incubation and filtration, the amount of bound [3H]NMS is quantified.

-

The concentration of ACh required to displace 50% of the [3H]NMS binding (the IC50) is determined in the presence and absence of this compound.

-

The Ki of ACh is calculated from the IC50 values. A leftward shift in the ACh competition curve in the presence of this compound indicates an increased affinity of ACh for the M4 receptor.

-

Visualizations

M4 Receptor Signaling Potentiation by this compound

Caption: Potentiation of M4 receptor signaling by this compound.

Experimental Workflow for Calcium Mobilization Assay

References

An In-depth Technical Guide to VU0152099: A Selective M4 Muscarinic Receptor Positive Allosteric Modulator

Abstract

VU0152099, with the chemical name 3-amino-N-(benzo[d][1][2]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][3] It exhibits no intrinsic agonist activity but potentiates the response of the M4 receptor to the endogenous agonist acetylcholine (ACh).[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the striatum and other key brain regions involved in motor control, cognition, and reward. Its role in modulating dopaminergic signaling has made it a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and addiction. This compound emerged from a chemical optimization program as a potent and selective tool compound for studying the therapeutic potential of M4 receptor modulation.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for acetylcholine. By binding to this allosteric site, this compound enhances the affinity of acetylcholine for the M4 receptor and potentiates its downstream signaling. Importantly, this compound does not activate the M4 receptor on its own, a characteristic that may offer a more nuanced and potentially safer therapeutic approach compared to direct-acting orthosteric agonists.

References

- 1. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

VU0152099: A Selective M4 Positive Allosteric Modulator for CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Developed as a chemical optimization of the earlier compound VU10010, this compound exhibits improved physicochemical and pharmacokinetic properties, enabling its use in in vivo studies.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, experimental protocols for its characterization, and a visualization of its mechanism of action within the M4 receptor signaling pathway. The selective activation of M4 receptors is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 cells expressing rat M4 and Gqi5 | EC50 (PAM activity) | 403 ± 117 nM | [1] |

| GIRK-mediated Thallium Flux | HEK293 cells expressing human M4 and GIRK1/2 | EC50 (Potentiation of ACh EC20) | 1.2 ± 0.3 µM | |

| Acetylcholine Potency Shift (Calcium Mobilization) | HEK293 cells expressing rat M4 and Gqi5 | Fold Shift (at 30 µM this compound) | ~30-fold leftward shift | |

| Acetylcholine Potency Shift (GIRK-mediated Thallium Flux) | HEK293 cells expressing human M4 and GIRK1/2 | Fold Shift (at 10 µM this compound) | ~30-fold leftward shift |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | Concentration Tested | Reference |

| M1, M2, M3, M5 Muscarinic Receptors | No effect on ACh dose-response curves | Up to 30 µM | |

| Panel of 68 GPCRs, ion channels, transporters, and enzymes | Clean ancillary pharmacology profile | Not specified | |

| Panel of 16 GPCRs (functional screen) | No agonist, antagonist, or allosteric potentiator activity | Not specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosing | Reference |

| Amphetamine-induced hyperlocomotion in rats | Reversal of hyperlocomotion | Not specified | |

| Cocaine vs. food choice in male rats | Progressively augmenting suppression of cocaine choice and intake | 1.8 mg/kg/day for 7 days |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Calcium Mobilization Assay

-

Cell Line: HEK293 cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5. The Gqi5 chimera is necessary to couple the Gi/o-coupled M4 receptor to the phospholipase Cβ/Ca2+ pathway.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

On the day of the experiment, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

-

After dye loading, cells are washed with assay buffer.

-

For PAM activity assessment, cells are pre-incubated with varying concentrations of this compound or vehicle for a short period.

-

Subsequently, cells are stimulated with a submaximal concentration (EC20) of acetylcholine (ACh).

-

To determine the effect on ACh potency, cells are pre-incubated with a fixed concentration of this compound and then stimulated with increasing concentrations of ACh.

-

Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLEXstation II).

-

Data are normalized as a percentage of the maximal response to a saturating concentration of ACh.

-

2. GIRK-mediated Thallium Flux Assay

-

Cell Line: HEK293 cells stably co-expressing the human M4 muscarinic receptor and heteromeric GIRK1/2 channels.

-

Procedure:

-

Cells are plated in 384-well plates.

-

On the day of the assay, cells are loaded with a thallium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Cells are then stimulated with an EC20 concentration of ACh in the presence of thallium ions.

-

The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.

-

To assess the effect on ACh potency, cells are pre-incubated with a fixed concentration of this compound and then stimulated with a full concentration-response curve of ACh in the presence of thallium.

-

3. Radioligand Binding Assay

-

Preparation: Membranes prepared from cells expressing the rat M4 receptor.

-

Procedure:

-

To determine if this compound binds to the orthosteric site, a competition binding assay is performed.

-

Membranes are incubated with a fixed concentration of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS) (e.g., 0.1 nM).

-

Increasing concentrations of this compound, or a known orthosteric antagonist like atropine, are added to the incubation.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Displacement of [3H]NMS binding indicates interaction with the orthosteric site. This compound does not displace [3H]NMS at concentrations up to 30 µM, confirming its allosteric binding site.

-

In Vivo Behavioral Assay

1. Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Male Sprague-Dawley rats (270-300 g).

-

Housing: Animals are housed in pairs under a 12-h light/dark cycle with ad libitum access to food and water.

-

Procedure:

-

Rats are habituated to the locomotor activity chambers for a set period.

-

This compound or vehicle (10% Tween 80 in deionized water, pH adjusted to ~7.0) is administered via intraperitoneal (i.p.) injection at a volume of 1.0 ml/kg.

-

After a pre-treatment period (e.g., 30 minutes), rats are administered d-amphetamine to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.

-

The ability of this compound to reverse amphetamine-induced hyperlocomotion is quantified by comparing the activity of treated groups to the vehicle/amphetamine control group.

-

Mandatory Visualizations

Signaling Pathways

Caption: M4 muscarinic receptor signaling pathway modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for the identification and characterization of an M4 PAM like this compound.

Logical Relationship

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0152099: An In-Depth Technical Guide for Neuroscience Research

A Note on Receptor Specificity: This guide provides a comprehensive overview of VU0152099, a significant tool in neuroscience research. It is important to clarify at the outset that, based on extensive scientific literature, this compound is characterized as a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] While the initial query concerned its role as a dopamine D1 receptor PAM, a thorough review of published studies indicates no significant activity at the D1 receptor. This document will, therefore, focus on its well-established function as an M4 PAM, providing researchers, scientists, and drug development professionals with a detailed understanding of its properties and applications.

Executive Summary

This compound is a centrally active small molecule that enhances the effect of the endogenous neurotransmitter acetylcholine at the M4 muscarinic receptor. It does not activate the receptor on its own but potentiates the receptor's response to acetylcholine.[1] This property makes it a valuable tool for studying the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Research has demonstrated its efficacy in animal models relevant to conditions such as schizophrenia and cocaine use disorder.[4] This guide will detail the in vitro and in vivo pharmacology of this compound, provide protocols for key experimental assays, and illustrate the relevant signaling pathways.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site where acetylcholine binds. This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. Consequently, in the presence of acetylcholine, this compound enhances the downstream signaling cascade initiated by M4 receptor activation. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various assays, primarily utilizing cell lines expressing the rat or human M4 receptor. These studies have consistently demonstrated its potency and selectivity as an M4 PAM.

| Parameter | Species | Assay Type | Value | Reference |

| EC50 | Rat | Calcium Mobilization | 403 ± 117 nM | |

| EC50 | Rat | Thallium Flux (GIRK) | 1.2 ± 0.3 µM | |

| ACh Fold Shift | Rat | Calcium Mobilization | ~30-fold at 30 µM | |

| Selectivity | Human | Calcium Mobilization | Inactive at M1, M2, M3, M5 up to 30 µM |

In Vivo Pharmacology

In vivo studies have established the central nervous system penetrance and behavioral effects of this compound. A key finding is its ability to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model with predictive validity for antipsychotic efficacy. Furthermore, it has been shown to reduce cocaine self-administration in animal models of drug seeking.

| Animal Model | Species | Dosing | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Rat | 56.6 mg/kg, i.p. | Reversal of hyperlocomotion | |

| Cocaine vs. Food Choice | Rat | 1.8 mg/kg, i.p. (repeated) | Progressive suppression of cocaine choice |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize this compound.

Calcium Mobilization Assay

This assay measures the potentiation of acetylcholine-induced calcium flux in cells co-expressing the M4 receptor and a chimeric G-protein (e.g., Gqi5) that links the Gi/o pathway to the phospholipase C pathway.

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the M4 receptor and Gqi5 in 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a sub-maximal concentration (EC20) of acetylcholine to all wells and measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the EC50 of this compound by plotting the potentiation of the acetylcholine response against the concentration of this compound.

Radioligand Binding Assay

This assay is used to determine if this compound binds to the orthosteric site and to measure its effect on the affinity of acetylcholine.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the M4 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled antagonist (e.g., [3H]NMS) in the presence of varying concentrations of this compound or a known orthosteric ligand (as a positive control). To determine the effect on agonist affinity, incubate with the radiolabeled antagonist, a fixed concentration of this compound, and varying concentrations of acetylcholine.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Ki values and the fold-shift in acetylcholine affinity in the presence of this compound.

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral assay assesses the potential antipsychotic-like activity of a compound.

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field activity chambers).

-

Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose.

-

Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 90 minutes).

-

Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound attenuates amphetamine-induced hyperlocomotion.

Signaling Pathways and Workflows

Visual representations of signaling cascades and experimental procedures can aid in understanding the complex biological processes involved.

Caption: M4 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for PAM Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0152099: A Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] Developed as a chemical optimization of the earlier compound VU10010, this compound overcomes previous limitations in physicochemical properties, enabling in vivo studies.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Its selectivity for the M4 receptor subtype makes it a valuable tool for dissecting the physiological roles of M4 and a promising lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1] By itself, this compound does not activate the M4 receptor.[1] Instead, it enhances the receptor's response to acetylcholine. This potentiation is achieved by increasing the affinity of the M4 receptor for acetylcholine, leading to a significant leftward shift in the acetylcholine concentration-response curve. Specifically, in the presence of this compound, the potency of ACh to displace the binding of the radioligand [3H]N-methylscopolamine ([3H]NMS) to the M4 receptor is increased by 20- to 25-fold.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Table 1: Functional Potency of this compound at Muscarinic Acetylcholine Receptors

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (µM) |

| M4 | Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | EC50 | 0.403 ± 0.117 |

| M1 | Calcium Mobilization | CHO cells | - | No activity up to 30 µM |

| M2 | Calcium Mobilization | CHO cells | - | No activity up to 30 µM |

| M3 | Calcium Mobilization | CHO cells | - | No activity up to 30 µM |

| M5 | Calcium Mobilization | CHO cells | - | No activity up to 30 µM |

Data extracted from Brady et al., 2008.

Table 2: Effect of this compound on Acetylcholine (ACh) Affinity at the M4 Receptor

| Ligand | Condition | Parameter | Value (nM) | Fold Shift |

| Acetylcholine | Vehicle | Ki | 252 ± 17.9 | - |

| Acetylcholine | + 10 µM this compound | Ki | 10.4 ± 0.91 | ~24 |

Data extracted from Brady et al., 2008.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). The M4 receptor, the target of this compound, primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by an agonist like acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The signaling pathway for functional assays of M4 PAMs often involves co-expression of a chimeric G protein, such as Gqi5, to link the Gi/o-coupled receptor to the phospholipase C (PLC) pathway, which can be measured via calcium mobilization.

M4 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (ACh Affinity Determination)

This protocol was adapted from the methods described by Brady et al. (2008) to determine the effect of this compound on the affinity of acetylcholine for the M4 receptor.

1. Materials:

- Membrane preparation from CHO cells stably expressing the rat M4 receptor.

- [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

- Acetylcholine (ACh) as the competing ligand.

- This compound.

- Atropine for determining non-specific binding.

- Binding buffer (composition not specified in the abstract).

- 96-well plates.

- Scintillation counter.

2. Procedure:

- Prepare serial dilutions of acetylcholine.

- In a 96-well plate, combine 25 µg of M4 receptor-expressing cell membranes, a fixed concentration of [3H]NMS (e.g., 0.1 nM), and varying concentrations of acetylcholine.

- For the experimental group, add a fixed concentration of this compound (e.g., 10 µM) to each well. For the control group, add vehicle.

- To determine non-specific binding, add 1 µM atropine to a set of control wells.

- Incubate the plates at a specified temperature and for a duration sufficient to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

- Wash the filters with ice-cold buffer.

- Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the acetylcholine concentration.

- Fit the data using a non-linear regression model to determine the IC50 of acetylcholine in the presence and absence of this compound.

- Calculate the Ki of acetylcholine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prepare_reagents [label="Prepare Reagents:\n- M4 Membranes\n- [3H]NMS\n- ACh dilutions\n- this compound/Vehicle\n- Atropine", fillcolor="#FFFFFF"];

setup_assay [label="Set up 96-well plate:\nAdd membranes, [3H]NMS, ACh,\nand this compound/Vehicle/Atropine", fillcolor="#FFFFFF"];

incubate [label="Incubate to Equilibrium", fillcolor="#FBBC05"];

filter_wash [label="Rapid Filtration and Washing", fillcolor="#FFFFFF"];

count [label="Scintillation Counting", fillcolor="#EA4335", fontcolor="#FFFFFF"];

analyze [label="Data Analysis:\n- Calculate specific binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prepare_reagents;

prepare_reagents -> setup_assay;

setup_assay -> incubate;

incubate -> filter_wash;

filter_wash -> count;

count -> analyze;

analyze -> end;

}

Radioligand Binding Assay Workflow

Calcium Mobilization Assay (Functional Potency Determination)

This protocol is based on the methodology used by Brady et al. (2008) to assess the functional potency of this compound as an M4 PAM.

1. Materials:

- CHO cells stably co-expressing the rat M4 receptor and the chimeric G protein Gqi5.

- Cell culture medium.

- Black, clear-bottom 96-well plates.

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Assay buffer.

- Acetylcholine (ACh).

- This compound.

- Fluorescence plate reader with automated liquid handling.

2. Procedure:

- Seed the CHO-M4-Gqi5 cells into 96-well plates and culture overnight.

- Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

- Prepare serial dilutions of this compound.

- Place the cell plate into the fluorescence plate reader.

- Add the diluted this compound to the wells and incubate for a short period.

- Add a fixed, sub-maximal concentration (EC20) of acetylcholine to the wells.

- Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

3. Data Analysis:

- Determine the peak fluorescence response for each concentration of this compound.

- Plot the peak response as a function of the this compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound for potentiation of the ACh response.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

seed_cells [label="Seed CHO-M4-Gqi5 cells\nin 96-well plate", fillcolor="#FFFFFF"];

load_dye [label="Load cells with\ncalcium-sensitive dye", fillcolor="#FFFFFF"];

prepare_compounds [label="Prepare this compound dilutions\nand ACh (EC20)", fillcolor="#FFFFFF"];

measure_fluorescence [label="Measure fluorescence in plate reader", fillcolor="#FBBC05"];

add_pam [label="Add this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

add_agonist [label="Add ACh (EC20)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

analyze [label="Data Analysis:\n- Determine peak response\n- Calculate EC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells;

seed_cells -> load_dye;

load_dye -> prepare_compounds;

prepare_compounds -> measure_fluorescence;

measure_fluorescence -> add_pam;

add_pam -> add_agonist;

add_agonist -> analyze;

analyze -> end;

}

Calcium Mobilization Assay Workflow

Conclusion

This compound is a highly selective and potent positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Its favorable physicochemical properties allow for both in vitro and in vivo characterization, making it an invaluable research tool. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to understand the role of the M4 receptor in health and disease, and for those involved in the development of novel M4-targeted therapeutics. The high selectivity of this compound for the M4 subtype offers a significant advantage in minimizing off-target effects, a common challenge in the development of muscarinic receptor ligands. Further investigation into the therapeutic potential of this compound and similar M4 PAMs is warranted.

References

VU0152099: A Technical Guide to a Selective M4 Muscarinic Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). Developed at Vanderbilt University, this compound has emerged as a critical pharmacological tool for dissecting the physiological roles of the M4 receptor and as a lead compound in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacology, and key experimental data related to this compound.

Discovery and Synthesis

This compound was developed through the chemical optimization of an earlier M4 PAM, VU10010.[1] While VU10010 demonstrated high potency and selectivity, it possessed unfavorable physicochemical properties that limited its use in in vivo studies. The optimization effort led to the synthesis of this compound and its close analog, VU0152100, both of which exhibit improved properties allowing for systemic administration and central nervous system (CNS) penetration.[1]

The synthesis of this compound and its analogs originates from a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core. The general synthetic approach involves a parallel synthesis methodology to explore various amide moieties, which has been crucial in defining the structure-activity relationship (SAR) for this class of M4 PAMs.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. This mechanism is characterized by several key features:

-

Allosteric Binding: this compound does not compete with the orthosteric ligand, acetylcholine (ACh), for its binding site. This was confirmed in radioligand binding studies where this compound, at concentrations up to 30 µM, did not displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS).[2]

-

Potentiation of Endogenous Agonist: The primary function of this compound is to enhance the potency and/or efficacy of ACh. It produces a significant leftward shift in the acetylcholine concentration-response curve, indicating that a lower concentration of ACh is required to elicit a response in the presence of the modulator.[2]

-

Increased Agonist Affinity: Mechanistically, this compound increases the affinity of the M4 receptor for acetylcholine. This was demonstrated by a 20- to 25-fold leftward shift in the potency of ACh to displace [3H]NMS binding, with the ACh Ki value decreasing from 252 nM to 10.4 nM in the presence of this compound.[3]

M4 Receptor Signaling Pathway

The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound enhances this signaling cascade in the presence of ACh.

Pharmacological Profile

In Vitro Pharmacology

This compound is highly selective for the M4 receptor over the other muscarinic subtypes (M1, M2, M3, M5) and shows a clean ancillary pharmacology profile against a wide panel of other GPCRs, ion channels, and transporters. A weak antagonist activity at the 5-HT2B receptor has been noted as the only significant off-target activity.

| Parameter | Assay Type | Species/Cell Line | Value | Reference |

| EC50 | Thallium Flux (GIRK) | HEK293 (hM4) | 1.2 ± 0.3 µM | |

| ACh Potentiation | Ca2+ Mobilization | CHO (rM4/Gqi5) | 30-fold shift (at 30 µM) | |

| ACh Affinity Shift (Ki) | [3H]NMS Binding | CHO (rM4) | From 252 nM to 10.4 nM | |

| Receptor Selectivity | Ca2+ Mobilization | Various | No effect at M1, M2, M3, M5 (up to 30 µM) |

Table 1: In Vitro Quantitative Data for this compound

In Vivo Pharmacology & Pharmacokinetics

This compound is CNS penetrant and has demonstrated efficacy in preclinical models predictive of antipsychotic activity.

| Parameter | Animal Model | Dosing | Key Finding | Reference |

| Efficacy | Amphetamine-induced Hyperlocomotion | Rat | 56.6 mg/kg (i.p.) | Reverses hyperlocomotion |

| Efficacy | Cocaine vs. Food Choice | Rat | 0.32 - 5.6 mg/kg (i.p.) | Dose-dependent reduction in cocaine choice |

| Motor Function | Rotarod | Rat | Up to 100 mg/kg | No effect on motor coordination |

| Brain Half-life | Pharmacokinetics | Rat | N/A | 1.25 hours |

Table 2: In Vivo Data Summary for this compound

Key Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the potentiation of the ACh response at M4 receptors. Since M4 is Gi/o-coupled and does not natively signal through calcium, cells are co-transfected with a chimeric G-protein (e.g., Gqi5) that links the receptor to the phospholipase C and subsequent intracellular calcium release pathway.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the M4 receptor and a promiscuous G-protein (Gqi5) are plated in 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Compound Addition: A baseline fluorescence is measured before the automated addition of this compound or vehicle, followed by the addition of a range of concentrations of acetylcholine.

-

Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

-

Analysis: The increase in fluorescence is used to generate concentration-response curves for ACh in the presence and absence of this compound, allowing for the calculation of the fold-shift in potency.

Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to screen for potential antipsychotic drugs, as hyperlocomotion induced by dopamine-releasing agents like amphetamine is considered to mimic the positive symptoms of schizophrenia.

Methodology:

-

Animals: Male Sprague-Dawley rats (270-300 g) are used for the study.

-

Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared photobeams (e.g., SmartFrame Open Field System).

-

Procedure:

-

Rats are habituated to the chambers for 30 minutes.

-

Animals are pretreated with either vehicle or this compound (e.g., 56.6 mg/kg, i.p.) and returned to the chambers for another 30 minutes.

-

All rats then receive an injection of amphetamine (1 mg/kg, s.c.).

-

Locomotor activity (total beam breaks) is measured for the next 60 minutes.

-

-

Analysis: Data are analyzed by a one-way ANOVA to compare the locomotor activity of the this compound-treated group to the vehicle-treated control group.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool, providing a means to selectively modulate the M4 receptor in both in vitro and in vivo settings. Its ability to reverse amphetamine-induced hyperlocomotion provides strong validation for the hypothesis that positive allosteric modulation of the M4 receptor is a viable strategy for the treatment of psychosis. Ongoing research with this compound and its analogs continues to explore the full therapeutic potential of M4 modulation in schizophrenia, addiction, and other CNS disorders. The development of next-generation M4 PAMs with optimized pharmacokinetic and safety profiles remains a key objective for drug discovery programs in this area.

References

- 1. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

VU0152099: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU0152099, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).

Chemical Structure and Properties

This compound, with the IUPAC name 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a small molecule that acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor.[1] It does not possess agonist activity on its own but potentiates the receptor's response to the endogenous agonist, acetylcholine.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | [1] |

| Molecular Formula | C₁₈H₁₇N₃O₃S | [2] |

| Molecular Weight | 355.41 g/mol | |

| CAS Number | 612514-42-8 | |

| SMILES | CC1=CC(=C(S2)C(C(=O)NCC3=CC4=C(C=C3)OCO4)=C2N)N=C1C | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (75 mg/mL) | |

| Storage | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent) |

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαi/o subunit. Upon activation by acetylcholine, the M4 receptor, potentiated by this compound, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

The therapeutic potential of this compound in disorders like schizophrenia and addiction is thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission in the striatum. By potentiating M4 receptor activity on striatal neurons, this compound can indirectly regulate dopamine release, offering a potential mechanism for antipsychotic and anti-addictive effects.

In Vitro and In Vivo Activity

The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays.

Table 2: Pharmacological Data for this compound

| Assay | Species/System | Parameter | Value | Reference |

| Calcium Mobilization | Rat M4 Receptor | EC₅₀ | 0.4 µM | |

| Amphetamine-Induced Hyperlocomotion | Rat | Reversal Dose | 56.6 mg/kg (i.p.) | |

| Cocaine Self-Administration | Rat | Effective Dose | 1.8 mg/kg (i.p.) |

Experimental Protocols

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: A range of concentrations of this compound is added to the wells, followed by a sub-maximal concentration (EC₂₀) of acetylcholine.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is analyzed to determine the EC₅₀ value of this compound, which represents the concentration at which it produces 50% of its maximal potentiation effect.

This model is used to assess the potential antipsychotic-like effects of this compound.

Protocol:

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Habituation: Rats are habituated to the open-field testing chambers for a set period before the experiment.

-

Drug Administration:

-

A vehicle or a specific dose of this compound is administered via intraperitoneal (i.p.) injection.

-

After a predetermined time, amphetamine is administered to induce hyperlocomotion.

-

-

Locomotor Activity Measurement: The locomotor activity of the rats is recorded using an automated activity monitoring system for a defined period.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and this compound-treated groups to determine the effect of the compound on amphetamine-induced hyperactivity.

This model is used to evaluate the potential of this compound to reduce the reinforcing effects of cocaine.

Protocol:

-

Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.

-

Training: Rats are trained to self-administer cocaine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine.

-

Baseline Establishment: A stable baseline of cocaine self-administration is established over several days.

-

Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or this compound (i.p.).

-

Self-Administration Session: The number of cocaine infusions self-administered during the session is recorded.

-

Data Analysis: The number of cocaine infusions is compared between the vehicle- and this compound-treated groups to determine if the compound reduces cocaine intake.

Conclusion

This compound is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for psychiatric and substance use disorders. This guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies for its characterization.

References

- 1. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of VU0152099 in Dopamine Modulation

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of VU0152099, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Contrary to potential misconceptions, this compound does not directly modulate the dopamine D2 receptor. Instead, its effects on the dopaminergic system are a downstream consequence of its potent and selective activity at the M4 receptor. This document details the pharmacological properties of this compound, the experimental protocols used for its characterization, and the signaling pathways through which it exerts its indirect influence on dopamine neurotransmission. All quantitative data are presented in tabular format for clarity, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction: Correcting the Mechanism of Action

This compound is a well-characterized small molecule that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor (M4 mAChR). It is crucial to clarify that this compound does not bind to an orthosteric or allosteric site on the dopamine D2 receptor. Its influence on dopamine-related behaviors and signaling pathways is mediated by its primary action on the M4 receptor, which is a key regulator of cholinergic and dopaminergic interactions in the brain, particularly in the striatum.[1][2][3] This guide will elucidate this indirect mechanism of dopamine modulation.

Pharmacological Profile of this compound

This compound exhibits potent and selective PAM activity at the M4 receptor. It enhances the receptor's response to the endogenous agonist, acetylcholine, but has no agonist activity on its own.[4]

Quantitative Pharmacological Data

The potency of this compound as an M4 PAM has been determined through various in vitro functional assays. The half-maximal effective concentration (EC50) values from two key assays are summarized below.

| Assay Type | Cell Line | Receptor | This compound EC50 (nM) | Reference |

| Calcium Mobilization | CHO cells co-expressing rM4 and Gqi5 | Rat M4 | 403 ± 117 | [4] |

| GIRK-Mediated Thallium Flux | - | Human M4 | 1200 ± 300 |

Selectivity and Ancillary Pharmacology

To ensure a clean pharmacological profile, this compound has been screened against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Key Selectivity Findings:

-

Muscarinic Receptor Subtypes: this compound shows no activity at M1, M2, M3, and M5 muscarinic receptor subtypes at concentrations up to 30 µM.

-

Broad Panel Screening: In a panel of 68 discrete targets, this compound was largely inactive. A minor interaction was noted with the GABA-A receptor, with an IC50 value of approximately 10 µM, indicating high selectivity for the M4 receptor.

-

Off-Target Activity: A weak 5HT-2B receptor antagonist activity has been detected as an off-target activity for this compound.

Experimental Protocols

The characterization of this compound as an M4 PAM relies on specific in vitro functional assays. Detailed methodologies for two of these key experiments are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of M4 PAMs by engineering M4 receptors, which are natively Gαi/o-coupled, to elicit a calcium response.

Objective: To measure the potentiation of acetylcholine-induced calcium flux by this compound in cells expressing the M4 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with the rat M4 muscarinic receptor (rM4) and a chimeric G-protein, Gqi5. The Gqi5 protein allows the Gαi/o-coupled M4 receptor to signal through the Gαq pathway, leading to intracellular calcium mobilization upon activation.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight to allow for adherence.

-

Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). The plates are incubated at 37°C for approximately 45-60 minutes.

-

Compound Preparation: Serial dilutions of this compound are prepared in the assay buffer. A fixed, sub-maximal (EC20) concentration of acetylcholine is also prepared.

-

Assay Execution: The dye-loading solution is removed, and the cells are washed with the assay buffer. The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of compounds.

-

Data Acquisition: this compound (or vehicle) is added to the wells, and the plate is incubated for a short period (e.g., 1.5 minutes). Subsequently, the EC20 concentration of acetylcholine is added, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. The EC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel-Mediated Thallium Flux Assay

This assay provides a functional readout of Gαi/o-coupled receptor activation in a more native signaling context.

Objective: To measure the potentiation of acetylcholine-induced GIRK channel activation by this compound.

Methodology:

-

Cell Line: A stable cell line, such as HEK293, expressing the human M4 receptor and the GIRK1/2 channel subunits is used.

-

Cell Plating: Cells are plated in 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately 1 hour at room temperature.

-

Compound and Agonist Preparation: Serial dilutions of this compound and a fixed EC20 concentration of acetylcholine are prepared in a chloride-free buffer. A stimulus buffer containing thallium sulfate is also prepared.

-

Assay Execution: The dye-loaded cells are washed with a chloride-free buffer. The plate is then transferred to a fluorescence plate reader.

-

Data Acquisition: A baseline fluorescence reading is established. This compound is added, followed by the EC20 concentration of acetylcholine. The thallium-containing stimulus buffer is then added to initiate the influx of thallium through the activated GIRK channels. The resulting increase in fluorescence is measured.

-

Data Analysis: The rate of thallium influx is calculated from the fluorescence signal over time. The potentiation by this compound is determined by comparing the response in the presence of the compound to the response with acetylcholine alone. The EC50 value is calculated from the concentration-response curve.

Signaling Pathways and Dopamine Modulation

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a Gαi/o-coupled GPCR. Its activation by acetylcholine, potentiated by this compound, initiates a signaling cascade that primarily results in the inhibition of cellular activity.

Caption: M4 Receptor Signaling Pathway.

Indirect Modulation of Dopamine Signaling

The primary site of interaction between the cholinergic and dopaminergic systems relevant to this compound's action is the striatum. M4 receptors are expressed on various neurons in this region, and their activation can indirectly influence dopamine release and signaling.

Mechanisms of Dopamine Modulation:

-

Presynaptic Inhibition of Acetylcholine Release: M4 receptors are located on cholinergic interneurons and function as autoreceptors. Their activation inhibits the release of acetylcholine, which in turn reduces the stimulation of nicotinic acetylcholine receptors on dopamine terminals that would otherwise enhance dopamine release.

-

Postsynaptic Inhibition of Dopamine D1 Receptor Signaling: In the direct pathway spiny projection neurons (dSPNs), M4 receptors are co-expressed with dopamine D1 receptors. The Gαi/o pathway of the M4 receptor directly opposes the Gαs/olf-mediated signaling of the D1 receptor by inhibiting adenylyl cyclase and reducing cAMP production.

-

Endocannabinoid-Mediated Inhibition of Dopamine Release: Activation of M4 receptors on dSPNs can trigger the release of endocannabinoids, which act retrogradely on CB2 receptors on dopamine terminals to inhibit dopamine release.

Caption: Indirect Dopamine Modulation by this compound.

Conclusion

This compound is a selective M4 muscarinic acetylcholine receptor positive allosteric modulator. Its effects on the dopamine system are not due to a direct interaction with dopamine receptors but are a consequence of its primary pharmacology at the M4 receptor. By potentiating the effects of acetylcholine at M4 receptors in the striatum, this compound indirectly modulates dopamine release and signaling through multiple presynaptic and postsynaptic mechanisms. This technical guide provides the foundational data and methodologies for understanding the true mechanism of action of this compound and its role in the intricate interplay between the cholinergic and dopaminergic systems. This understanding is critical for the rational design and development of novel therapeutics targeting neuropsychiatric disorders.

References

- 1. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of VU0152099

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It exhibits no agonist activity on its own but potentiates the response of the M4 receptor to acetylcholine.[1] this compound is a centrally penetrant analog, making it suitable for in vivo studies to investigate the role of the M4 receptor in various physiological and pathological processes.[1] Preclinical studies have demonstrated its potential therapeutic utility in conditions such as schizophrenia and substance use disorders.[1][2] These application notes provide a comprehensive overview of the in vivo administration protocols for this compound based on published research.

Data Presentation

Table 1: Summary of In Vivo Studies Using this compound

| Animal Model | Dosing Route | Dose Range | Key Findings | Reference |

| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 56.6 mg/kg | Reversed amphetamine-induced hyperlocomotion. | |

| Male Rats | Intraperitoneal (i.p.) | 0.32 - 5.6 mg/kg (acute) | Modulated cocaine vs. food choice, with 1.8 mg/kg showing significant suppression of cocaine self-administration. | |

| Male Rats | Intraperitoneal (i.p.) | 1.8 mg/kg/day (repeated) | Progressively augmented suppression of cocaine choice and intake over a 7-day period. |

Table 2: Formulation and Vehicle for In Vivo Administration

| Compound | Vehicle | Preparation | Reference |

| This compound | 5% Tween80 in sterile deionized water | Prepared daily by stirring in lukewarm Tween80 and then diluted with sterile deionized water. | |

| VU0152100* | 10% Tween80 in 0.9% saline | Dissolved in Tween80 and saline with pH adjusted to 6-7. |

*Note: VU0152100 is a structurally related M4 PAM with a virtually identical pharmacological profile to this compound and has been used interchangeably in some studies.

Signaling Pathway

The mechanism of action of this compound involves the allosteric potentiation of the M4 muscarinic acetylcholine receptor (M4R), a G-protein coupled receptor (GPCR). This enhances the affinity of the receptor for its endogenous ligand, acetylcholine (ACh). The M4 receptor is coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. In the striatum, M4 receptors are located on cholinergic interneurons and medium spiny neurons, where their activation can modulate dopaminergic and glutamatergic signaling.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0152099 in Amphetamine-Induced Hyperlocomotion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It exhibits no intrinsic agonist activity but potentiates the M4 receptor's response to acetylcholine.[1] Preclinical studies have demonstrated the efficacy of this compound in reversing amphetamine-induced hyperlocomotion in rats, a widely utilized animal model relevant to the study of psychosis and dopaminergic dysfunction.[1] These findings suggest that positive allosteric modulation of the M4 receptor may represent a promising therapeutic strategy for conditions characterized by excessive dopamine signaling.

This document provides detailed application notes and experimental protocols for the use of this compound in amphetamine-induced hyperlocomotion studies, intended to guide researchers in the design and execution of similar experiments.

Mechanism of Action

Amphetamine induces hyperlocomotion primarily by increasing the extracellular levels of dopamine in the brain, particularly in the nucleus accumbens and striatum. This surge in dopamine enhances signaling through dopamine D1 and D2 receptors, leading to increased motor activity.

The M4 muscarinic acetylcholine receptor is highly expressed in brain regions implicated in dopamine signaling. Activation of M4 receptors generally has an inhibitory effect on neuronal activity. This compound, as an M4 PAM, enhances the receptor's sensitivity to endogenous acetylcholine. This enhanced M4 signaling is hypothesized to counteract the effects of amphetamine by modulating dopamine release and/or downstream signaling pathways, thereby attenuating hyperlocomotion.

References

Application Notes and Protocols: Utilizing VU0152099 in Cocaine Self-Administration Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU0152099 is a selective, brain-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Research into ligands that stimulate M1 and M4 receptors has shown promise for developing pharmacotherapies for Cocaine Use Disorder (CUD).[1] M4 receptor stimulation, in particular, has been demonstrated to oppose dopaminergic signaling, which is a core mechanism of cocaine's reinforcing effects.[1] These application notes provide an overview of the use of this compound and its analog, VU0152100, in preclinical cocaine self-administration models, including detailed protocols and data presentation.

Mechanism of Action: The reinforcing effects of cocaine are primarily mediated by its action on the mesolimbic dopamine system, where it blocks the dopamine transporter (DAT), leading to increased dopamine levels in the nucleus accumbens (NAc). M4 muscarinic receptors are densely expressed in striatal tissues, including on dopamine D1 receptor-expressing medium spiny neurons (MSNs) and cholinergic interneurons.[1] Activation of M4 receptors generally has an inhibitory effect on neuronal activity. As a PAM, this compound enhances the effect of the endogenous neurotransmitter acetylcholine at the M4 receptor. This enhanced M4 signaling is thought to counteract the effects of cocaine by modulating striatal dopamine signaling and inhibiting corticostriatal glutamatergic signaling, thereby reducing the reinforcing efficacy of cocaine.[1][2] Studies have shown that M4 PAMs can decrease cocaine-stimulated increases in extracellular striatal dopamine. The signaling pathways for M1 and M4 receptors in this context appear to be distinct; M1-mediated suppression of cocaine self-administration depends on the CalDAG-GEFI signaling factor, whereas M4-mediated suppression does not.

Experimental Protocols

The following protocols are generalized from published studies using this compound and its analog VU0152100 in rodent models of cocaine self-administration.

Protocol 1: Cocaine vs. Food Choice in Rats

This procedure assesses the efficacy of a compound in shifting behavior away from a drug reinforcer towards a natural reinforcer.

1. Animals and Housing:

-

Species: Male Sprague-Dawley rats.

-

Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-h light/dark cycle. Food may be restricted to maintain motivation for the food reinforcer, with water available ad libitum.

2. Surgical Preparation:

-

Implant a chronic indwelling intravenous (IV) catheter into the jugular vein under anesthesia. The catheter should exit dorsally between the scapulae.

-

Allow a recovery period of at least 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.

3. Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a liquid food dispenser, a syringe pump for IV infusions, and associated cue lights.

4. Behavioral Procedure:

-

Training: Train rats to press two levers, one for intravenous cocaine infusions (e.g., 0.25 mg/kg/infusion) and the other for a liquid food reward (e.g., vanilla Ensure, 32% dilution).

-

Choice Sessions: Sessions are typically divided into multiple components. Within each component, a specific unit dose of cocaine is available. The available cocaine dose typically increases across components within a session (e.g., 0.06, 0.18, 0.56, 1.0 mg/kg/infusion). A choice trial is initiated by a lever press, after which rats have a set time to respond on either the "cocaine" lever or the "food" lever.

-

Stabilization: Continue choice training until behavior stabilizes (e.g., consistent cocaine choice at each dose for at least 3 consecutive sessions).

5. Drug Administration:

-

This compound: Dissolve in a suitable vehicle. Administer via intraperitoneal (IP) injection 30 minutes before the start of the behavioral session. Doses can range from 0.32 to 5.6 mg/kg.

-

Testing: Test a range of this compound doses in a Latin-square design. Both acute (single administration) and repeated (daily administration over several days) effects can be assessed.

Protocol 2: Extinction and Reinstatement of Cocaine Seeking in Mice

This model is used to study relapse behavior. M1/M4 receptor stimulation has been shown to facilitate extinction and prevent reinstatement.

1. Animals and Housing:

-

Species: Male C57BL/6J mice.

-

Housing: Group-housed with ad libitum access to food and water on a 12-h light/dark cycle.

2. Surgical Preparation:

-

Implant a chronic indwelling IV catheter as described for rats.

-

Allow a 5-7 day recovery period with daily catheter flushing.

3. Apparatus:

-

Operant chambers equipped with two nose-poke holes (one active, one inactive), a syringe pump, and a cue light located above the active hole.

4. Behavioral Procedure:

-

Acquisition: Allow mice to acquire cocaine self-administration (e.g., 1.0 mg/kg/infusion) under a fixed-ratio 1 (FR1) schedule. A response in the active nose-poke hole results in a cocaine infusion and illumination of a cue light. Sessions last for a set duration (e.g., 3 hours) or until a maximum number of infusions is earned. Continue until stable responding is achieved (e.g., ≥15 infusions per session with ≤20% variation over two consecutive sessions).

-

Extinction: Substitute saline for cocaine. Continue daily extinction sessions until responding in the active nose-poke hole decreases to a predetermined criterion (e.g., ≤30% of the acquisition baseline).

-

Reinstatement: After extinction criteria are met, test for reinstatement of cocaine-seeking behavior by administering a non-contingent ("priming") injection of cocaine (e.g., 10 mg/kg, IP) immediately before placing the mouse in the chamber. Responses are recorded but do not result in infusions.

5. Drug Administration:

-

VU0152100: The analog VU0152100 is often used in these studies. Dissolve in 5% Tween80 in sterile water. Administer a dose of 1.0 mg/kg (IP).

-

Testing: The drug can be administered under several paradigms:

-

During Extinction: Administer VU0152100 immediately after each extinction session to test its effects on the consolidation of extinction learning.

-

Unpaired Administration: Administer VU0152100 in the home cage on days when no behavioral testing occurs to assess effects independent of extinction training.

-

Before Reinstatement: Administer the drug prior to the cocaine-priming injection to test its ability to block reinstatement.

-

Data Presentation

The following tables summarize quantitative data on the effects of this compound from a cocaine-food choice study in rats.

Table 1: Acute Effects of this compound on Cocaine Self-Administration in a Choice Paradigm

| This compound Dose (mg/kg, IP) | Change in Cocaine Reinforcers Taken (vs. Baseline) | Statistical Significance (p-value) |

| Vehicle | Momentary decrease in food taking, no effect on cocaine | - |

| 0.32 | Modest downward trend | Not significant |

| 1.0 | Modest downward trend | Not significant |

| 1.8 | Significant downward shift in dose-response curve | p = 0.03 |

| 3.2 | Modest downward trend | Not significant |

| 5.6 | Modest downward trend | Not significant |

Table 2: Effects of Repeated (7-day) this compound (1.8 mg/kg) Administration on Cocaine Choice

| Dependent Measure | Effect Over 7 Days of Treatment | Post-Treatment Effect (after drug cessation) |

| Cocaine Reinforcers Taken | Progressive and augmenting suppression | Returned to pre-treatment levels within days |

| Percent Cocaine Choice | Progressive and augmenting suppression | Returned to pre-treatment levels within days |

| Food Reinforcers Taken | Not systematically affected | Returned to pre-treatment levels |

| Response Rates | Not systematically affected | Returned to pre-treatment levels |

Table 3: Effects of M4 PAM (VU0152100) on Extinction of Cocaine Seeking in Mice

| Treatment Group (Post-session) | Mean Sessions to Reach Extinction Criterion | Statistical Significance (vs. Saline) |

| Saline (Vehicle) | 17.2 | - |

| VU0152100 (1.0 mg/kg, M4 PAM) | 14.6 | Not Significant |

| VU0357017 (5.6 mg/kg, M1 Agonist) | 12.6 | Not Significant |

| VU0357017 + VU0152100 | 7.8 | Significant |

| Xanomeline (1.8 mg/kg, M1/M4) | 8.3 | Significant |

Summary of Effects:

-

Acute Administration: Acutely, this compound produces a modest, dose-dependent reduction in cocaine self-administration, with intermediate doses (e.g., 1.8 mg/kg) reaching statistical significance in a choice paradigm. It appears to shift choice behavior away from cocaine and towards a food alternative.

-

Repeated Administration: With repeated daily dosing, the suppressive effects of this compound on cocaine choice and intake become progressively stronger. This suggests that M4 PAMs maintain their efficacy with long-term administration, unlike direct dopamine antagonists which often show tolerance.

-

Lasting Effects: The effects of this compound are not long-lasting. Once treatment is discontinued, behavior quickly returns to pre-treatment levels. This contrasts with some M1 receptor agonists, which have been reported to produce effects that persist for weeks after administration.

-

Extinction and Reinstatement: While VU0152100 alone does not significantly speed up extinction, co-stimulation of M1 and M4 receptors dramatically facilitates the extinction of cocaine-seeking behavior and can prevent cocaine-primed reinstatement. This suggests a synergistic effect between the two receptor subtypes.

References

Application Notes and Protocols for VU0152099 in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0152099, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in rat models. The following sections detail dosages, experimental protocols, and relevant signaling pathways based on published research.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various rat studies.

Table 1: Acute Administration of this compound in Rats

| Study Type | Rat Strain | Route of Administration | Doses (mg/kg) | Vehicle | Key Findings | Reference |

| Cocaine vs. Food Choice | Male Sprague-Dawley | Intraperitoneal (i.p.) | 0.32, 1.0, 1.8, 3.2, 5.6 | 5% Tween 80 in water | 1.8 mg/kg significantly reduced cocaine choice.[1][2] | [1][2] |

| Amphetamine-Induced Hyperlocomotion | Male Sprague-Dawley | Intraperitoneal (i.p.) | 56.6 | 10% Tween 80 in water (pH ~7.0) | Reversed amphetamine-induced hyperlocomotion.[3] |

Table 2: Repeated Administration of this compound in Rats

| Study Type | Rat Strain | Route of Administration | Dose (mg/kg/day) | Duration | Vehicle | Key Findings | Reference |

| Cocaine vs. Food Choice | Male Sprague-Dawley | Intraperitoneal (i.p.) | 1.8 | 7 consecutive days | 5% Tween 80 in water | Progressively suppressed cocaine choice and intake. Effects did not persist after treatment ended. |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route of Administration | Dose (mg/kg) | Brain/Plasma Ratio | Reference |

| Half-life (Brain) | 1.25 hours | Intraperitoneal (i.p.) | Not Specified | Not Specified | |

| Brain and Plasma Exposure | Assessed at 0.5, 1, 2, and 4 hours post-dose | Intraperitoneal (i.p.) | 56.6 | Not Specified |

Experimental Protocols

Protocol 1: Evaluation of Acute this compound Effects on Cocaine vs. Food Choice in Rats

Objective: To assess the acute effects of this compound on the choice between intravenous cocaine and a liquid food reinforcer in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle: 5% Tween 80 in sterile water

-

Cocaine hydrochloride

-

Liquid food reinforcer

-

Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusion, and a dispenser for liquid reinforcement.

Procedure:

-